Indole-2-carboxylic acid

Overview

Description

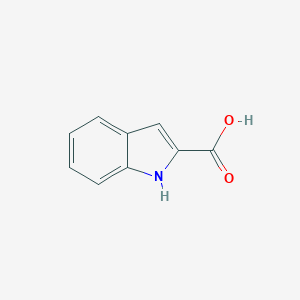

Indole-2-carboxylic acid is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Ligand-Free Copper-Catalyzed Condensation: This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, followed by a coupling and deformylation cascade process.

Industrial Production Methods:

- Industrial production often employs the Fischer indole synthesis due to its simplicity and high yield. The reaction is typically carried out under reflux conditions with methanesulfonic acid as the catalyst .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of indole derivatives with reduced functional groups.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products:

- Oxidation and reduction reactions yield various oxidized and reduced indole derivatives. Substitution reactions produce halogenated or nitrated indole compounds .

Scientific Research Applications

Indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Indole-2-carboxylic acid exerts its effects through various mechanisms:

HIV-1 Integrase Inhibition: The compound chelates with two magnesium ions within the active site of the integrase enzyme, inhibiting the strand transfer process essential for viral replication.

Biological Activity: The carboxyl group at the 2-position stabilizes the indole ring and facilitates interactions with biological targets, enhancing its biological activity.

Comparison with Similar Compounds

Indole-3-carboxylic acid: Similar to indole-2-carboxylic acid but with the carboxyl group at the 3-position.

Indole-2-carboxamide: Contains a carboxamide group instead of a carboxyl group at the 2-position.

Uniqueness:

- This compound is unique due to its stability and reactivity at the 3-position, making it a versatile intermediate in organic synthesis . Its ability to chelate with metal ions also distinguishes it from other indole derivatives .

This compound continues to be a compound of significant interest in various fields of research, offering numerous possibilities for scientific exploration and application.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing indole-2-carboxylic acid, and how do researchers optimize yield and purity?

this compound is synthesized via pathways such as intramolecular cyclization or catalytic hydrogenation. For example, Raney nickel-catalyzed hydrogenation of pre-functionalized intermediates (e.g., nitro derivatives) offers high efficiency but requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to mitigate side reactions . Multi-step routes often face challenges in intermediate purification; researchers employ techniques like column chromatography or recrystallization to improve purity .

Q. How do researchers characterize the structural integrity of this compound derivatives?

Common methods include nuclear magnetic resonance (NMR) for verifying substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Melting point analysis (205–209°C for the parent compound) is also critical for validating crystallinity .

Q. What analytical challenges arise during solubility testing of this compound in biological assays?

Poor aqueous solubility often limits bioavailability. Researchers address this by derivatization (e.g., esterification) or using co-solvents like dimethyl sulfoxide (DMSO). Solubility is quantified via UV-Vis spectroscopy or HPLC under physiologically relevant conditions .

Q. How are computational methods applied to predict the reactivity of this compound in organic synthesis?

Density functional theory (DFT) calculations model electron distribution at the indole ring’s C2 position, predicting sites for electrophilic substitution. These insights guide experimental design for regioselective reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Material safety data sheets (MSDS) recommend using personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. Toxicity is assessed via in vitro assays (e.g., cytotoxicity screens) before in vivo studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often stem from variations in starting material purity or catalytic systems. Systematic replication studies with controlled parameters (e.g., catalyst type, solvent polarity) are conducted, followed by statistical analysis (e.g., ANOVA) to identify critical variables .

Q. What strategies are employed to enhance the selectivity of this compound derivatives as dual IDO1/TDO inhibitors for cancer immunotherapy?

Structure-activity relationship (SAR) studies focus on modifying substituents at the indole C3 and C5 positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) improves binding affinity to both IDO1 and TDO enzymes. In vitro screening using kynurenine assay models validates selectivity .

Q. How do researchers evaluate the metabolic stability of this compound-based drug candidates?

Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. High-resolution mass spectrometry (HR-MS) identifies metabolites, while molecular docking predicts interactions with cytochrome P450 enzymes .

Q. What experimental models are used to study the neuroprotective mechanisms of this compound in traumatic brain injury (TBI)?

Rodent TBI models assess cognitive recovery post-administration. Behavioral tests (e.g., Morris water maze) are paired with neurochemical analyses (e.g., glutamate level measurement) to correlate efficacy with mechanistic pathways .

Q. How are machine learning algorithms integrated into the design of this compound derivatives with improved pharmacokinetic profiles?

Quantitative structure-property relationship (QSPR) models train on datasets of solubility, logP, and bioavailability. These algorithms predict optimal substituents, reducing trial-and-error synthesis. Validation via in vitro ADME (absorption, distribution, metabolism, excretion) testing ensures reliability .

Properties

IUPAC Name |

1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUARRIEZVDMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Record name | indole-2-carboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163782 | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1477-50-5 | |

| Record name | Indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.